Methyl 6-methylheptanoate
CAS No.: 2519-37-1
Cat. No.: VC21221906
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2519-37-1 |
---|---|
Molecular Formula | C9H18O2 |
Molecular Weight | 158.24 g/mol |
IUPAC Name | methyl 6-methylheptanoate |
Standard InChI | InChI=1S/C9H18O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4-7H2,1-3H3 |
Standard InChI Key | QIYDQYBDGDYJKD-UHFFFAOYSA-N |
SMILES | CC(C)CCCCC(=O)OC |
Canonical SMILES | CC(C)CCCCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 6-methylheptanoate is classified as a fatty acid methyl ester within the taxonomic hierarchy of lipids and lipid-like molecules > fatty acyls > fatty acid esters > fatty acid methyl esters . This branched-chain ester features a methyl branching at the 6-position of the heptanoate backbone.
Nomenclature and Identifiers
The compound is formally recognized by its IUPAC name "methyl 6-methylheptanoate" and is registered with the CAS number 2519-37-1 . Its molecular architecture can be represented through various chemical notation systems as detailed in Table 1.
Table 1: Chemical Identifiers of Methyl 6-methylheptanoate
Identifier Type | Value |
---|---|
IUPAC Name | methyl 6-methylheptanoate |
CAS Registry Number | 2519-37-1 |
Molecular Formula | C₉H₁₈O₂ |
SMILES (Canonical) | CC(C)CCCCC(=O)OC |
SMILES (Isomeric) | CC(C)CCCCC(=O)OC |
InChI | InChI=1S/C9H18O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4-7H2,1-3H3 |
InChI Key | QIYDQYBDGDYJKD-UHFFFAOYSA-N |
The compound is also known by several synonyms, including "methyl isooctanoate," "6-methylheptanoic acid methyl ester," and "isooctanoic acid, methyl ester" .
Physical and Chemical Properties
Methyl 6-methylheptanoate possesses distinct physical and chemical characteristics that influence its behavior in various environments and applications.
Basic Physical Properties
The compound exists as a liquid at standard temperature and pressure with a molecular weight of 158.24 g/mol . Its exact mass is 158.130679813 g/mol, providing an important reference point for mass spectrometric analyses .
Table 2: Physical and Chemical Properties of Methyl 6-methylheptanoate
Property | Value |
---|---|
Molecular Formula | C₉H₁₈O₂ |
Molecular Weight | 158.24 g/mol |
Exact Mass | 158.130679813 g/mol |
Topological Polar Surface Area (TPSA) | 26.30 Ų |
XlogP | 3.30 |
Atomic LogP (AlogP) | 2.38 |
H-Bond Acceptor Count | 2 |
H-Bond Donor Count | 0 |
Rotatable Bonds | 5 |
The compound's relatively high lipophilicity (XlogP of 3.30) suggests good penetration through biological membranes and affinity for lipid environments . The moderate topological polar surface area (TPSA) of 26.30 Ų further supports this characteristic while providing insight into its potential for passive membrane permeability.
Chromatographic Analysis and Identification
Chromatographic techniques are essential for the identification and quantification of methyl 6-methylheptanoate in various matrices. Gas chromatography (GC) is particularly useful due to the compound's volatile nature.
Retention Indices
Retention indices serve as valuable parameters for identifying compounds in gas chromatography. For methyl 6-methylheptanoate, both Kovats' retention indices on polar columns and Van Den Dool and Kratz retention indices on non-polar columns have been reported .
Table 3: Gas Chromatographic Retention Indices of Methyl 6-methylheptanoate
Column Type | Active Phase | Retention Index | Conditions |
---|---|---|---|
Capillary | Carbowax 20M (polar) | 1338 | Helium carrier gas, 2K/min temperature ramp, 50m column length, 0.28mm diameter, temperature range 70-190°C |
Capillary | DB-1 (non-polar) | 1068 | 60m/0.25mm/0.25μm, Helium carrier gas, custom temperature program: -20°C (5min) => 10°C/min => 100°C => 4°C/min => 200°C => 10°C/min => 280°C |
ADMET Properties and Biochemical Behavior
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of methyl 6-methylheptanoate provide insights into its potential biological behavior and safety profile. These properties are often predicted using computational methods before experimental validation.
Predicted ADMET Characteristics
Computational models have generated predictions for various ADMET parameters of methyl 6-methylheptanoate, offering valuable insights for researchers interested in its biological applications or safety assessment.
Table 4: Predicted ADMET Properties of Methyl 6-methylheptanoate
Property | Prediction | Probability (%) |
---|---|---|
Human Intestinal Absorption | Positive | 99.03% |
Blood-Brain Barrier Permeability | Positive | 97.50% |
Caco-2 Permeability | Positive | 87.29% |
Human Oral Bioavailability | Positive | 62.86% |
Subcellular Localization | Mitochondria | 63.39% |
P-glycoprotein Substrate | Negative | 87.39% |
P-glycoprotein Inhibitor | Negative | 98.28% |
CYP3A4 Substrate | Negative | 62.41% |
CYP2C9 Substrate | Positive | 59.42% |
CYP2D6 Substrate | Negative | 87.18% |
These predictions suggest that methyl 6-methylheptanoate is likely to be well-absorbed from the intestine (99.03% probability) and can cross the blood-brain barrier (97.50% probability) . Its positive Caco-2 permeability prediction (87.29%) further supports good absorption potential . The compound appears unlikely to interact with P-glycoprotein transport systems, which are important for drug efflux and potential drug-drug interactions .
Metabolic Interactions
Table 5: Predicted Cytochrome P450 Inhibition Profile
CYP Enzyme | Inhibition Prediction | Probability (%) |
---|---|---|
CYP3A4 | Negative | 98.25% |
CYP2C9 | Negative | 91.70% |
CYP2C19 | Negative | 94.06% |
CYP2D6 | Negative | 96.35% |
CYP1A2 | Negative | 80.98% |
CYP2C8 | Negative | 99.09% |
Comparative Analysis with Related Compounds
While this article focuses specifically on methyl 6-methylheptanoate, comparing it with related compounds can provide valuable context for understanding its properties and behavior.
Analytical Methods and Applications
Oxidation Studies
Research on the oxidation behavior of similar methyl esters, such as methyl heptanoate, may provide insights into the potential reactivity of methyl 6-methylheptanoate. Experimental studies on methyl heptanoate oxidation in a jet-stirred reactor at 10 atm and a constant residence time of 0.7 seconds over the temperature range 550-1150 K have shown three distinct oxidation regimes: cool flame, negative temperature coefficient, and high-temperature oxidation .
While these findings specifically pertain to methyl heptanoate rather than methyl 6-methylheptanoate, they suggest potential areas for future research on the oxidative behavior of branched fatty acid methyl esters.
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